N-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
N-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a morpholine ring, an ethyl chain, and a naphthalene moiety, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
A structurally similar compound, 6-ethoxy-4-n-(2-morpholin-4-ylethyl)-2-n-propan-2-yl-1,3,5-triazine-2,4-diamine, has been reported to exhibit herbicidal activity against phalaris minor, a weed of wheat crop . The target of this compound is the D1 protein of photosystem-II (PS-II) in P. minor .
Mode of Action
The compound likely interacts with its target protein, leading to inhibition of the electron transfer in photosynthesis . This interaction is facilitated by a list of amino acids such as Ala225, Ser226, Phe227, and Asn229 present in the binding site of the protein .
Biochemical Pathways
The compound’s action on the D1 protein of PS-II disrupts the photosynthetic electron transport chain . This disruption inhibits the photosynthesis process, leading to the death of the weed .
Result of Action
The result of the compound’s action is the inhibition of photosynthesis in the target organism, leading to its death . This makes the compound effective as a herbicide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide typically involves the reaction of 2-(naphthalen-2-yloxy)acetic acid with 2-(morpholin-4-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the naphthalene moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted morpholine or naphthalene derivatives.
Scientific Research Applications
N-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide
- N-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide
- 1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone
Uniqueness
N-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide stands out due to its unique combination of a morpholine ring and a naphthalene moiety, which imparts distinct chemical properties and biological activities. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c21-18(19-7-8-20-9-11-22-12-10-20)14-23-17-6-5-15-3-1-2-4-16(15)13-17/h1-6,13H,7-12,14H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQRKCJBYBWGNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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